molecular formula C9H13NO3S B3462704 N-(4-methoxyphenyl)-N-methylmethanesulfonamide

N-(4-methoxyphenyl)-N-methylmethanesulfonamide

Cat. No.: B3462704
M. Wt: 215.27 g/mol
InChI Key: AHWLWRUEIAMQIV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

    Starting Materials: 4-methoxyaniline and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Procedure: 4-methoxyaniline is dissolved in dichloromethane, and triethylamine is added to the solution. Methanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.

Major Products

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 4-methoxyaniline.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-methoxyphenyl)-N-methylmethanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine

The compound’s sulfonamide group is a common motif in pharmaceuticals, particularly in antibiotics and diuretics. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-N-methylmethanesulfonamide exerts its effects involves the interaction of its sulfonamide group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This interaction disrupts normal enzyme function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    4-methoxybenzenesulfonamide: Lacks the N-methyl group present in N-(4-methoxyphenyl)-N-methylmethanesulfonamide.

    N-methylbenzenesulfonamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-10(14(3,11)12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWLWRUEIAMQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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